[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester
Overview
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester: is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with benzyl chloroformate and ethylenediamine. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the piperidine ring can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbamate group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and triethylamine.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in the development of probes for studying receptor-ligand interactions and enzyme activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine that serves as a building block for many pharmaceuticals.
Piperine: An alkaloid found in black pepper with various biological activities.
Evodiamine: A piperidine alkaloid with potential anticancer properties.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer activities.
Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic properties.
Uniqueness: [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its carbamate linkage and piperidine ring provide a versatile scaffold for the development of new compounds with diverse biological activities. Compared to other piperidine derivatives, this compound offers a unique combination of chemical reactivity and biological activity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
benzyl N-[1-(2-aminoethyl)piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c16-8-11-18-9-6-14(7-10-18)17-15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKOXJASENXZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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